All-cis DHA Exhibits Comparable Antiplatelet Potency to Mono-trans DHA but Requires Precise Stereochemical Specification for Assay Validation
In a direct head-to-head comparison, all-cis 22:6 n-3 (cis-4,7,10,13,16,19-docosahexaenoic acid) and its mono-trans isomer 22:6 Δ19t exhibited statistically equivalent IC50 values for inhibition of arachidonic acid-induced human platelet aggregation (means 5.6 μM and 4.3 μM, respectively, P > 0.05) [1]. However, at equal concentrations, the mono-trans isomer more completely inhibited cyclooxygenase activity as measured by thromboxane B2 formation (P < 0.05) [1]. This stereochemical divergence underscores the necessity of using analytically defined all-cis DHA rather than isomeric mixtures for mechanistic pharmacology studies.
| Evidence Dimension | Inhibition of arachidonic acid-induced platelet aggregation (IC50) |
|---|---|
| Target Compound Data | 5.6 μM (mean) |
| Comparator Or Baseline | Mono-trans DHA isomer (22:6 Δ19t): 4.3 μM (mean) |
| Quantified Difference | No statistically significant difference (P > 0.05); however, cyclooxygenase inhibition completeness differs at equal concentrations (P < 0.05) |
| Conditions | Human platelets stimulated with 2.5 μM arachidonic acid; fatty acids isolated from rats fed heated linseed oil |
Why This Matters
Researchers studying DHA-mediated platelet function modulation require stereochemically pure all-cis DHA to avoid confounding effects from trans isomer contaminants on cyclooxygenase inhibition efficacy.
- [1] O'Keefe SF, et al. Trans n-3 eicosapentaenoic and docosahexaenoic acid isomers exhibit different inhibitory effects on arachidonic acid metabolism in human platelets compared to the respective cis fatty acids. Lipids. 1990;25(7):392-397. View Source
